

Dezecapavir Cell-Based Assay Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dezecapavir*

Cat. No.: *B15583101*

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Introduction

Dezecapavir is a potent inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication. [1] As an inhibitor of capsid aggregation, it represents a promising therapeutic agent by targeting a critical structural component of the virus. The HIV-1 capsid is a conical protein shell that encases the viral genome and essential enzymes. Its proper assembly and disassembly (uncoating) are crucial for multiple stages of the viral life cycle, including reverse transcription, nuclear import, and maturation. [2][3] **Dezecapavir** interferes with these processes, making it a key molecule for antiviral research and development.

These application notes provide a comprehensive guide for the development and implementation of cell-based assays to characterize the antiviral activity of **dezecapavir**. The included protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Quantitative Data Summary

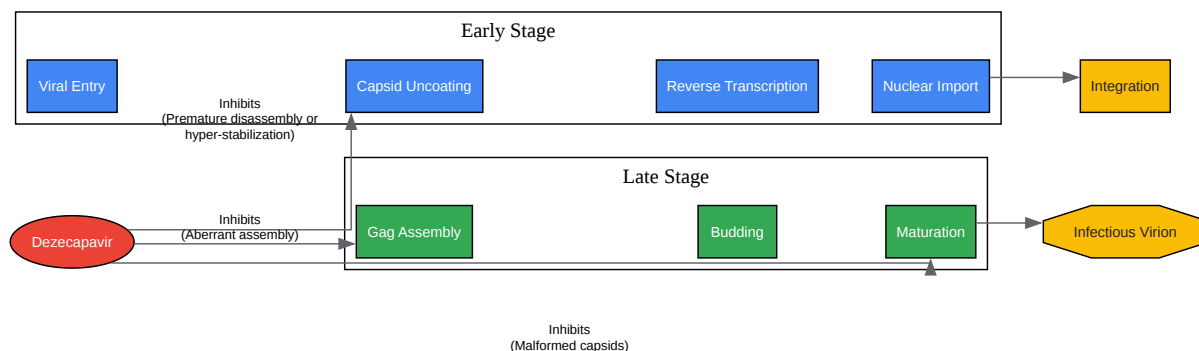
The following table summarizes the key quantitative data for **dezecapavir** based on publicly available information.

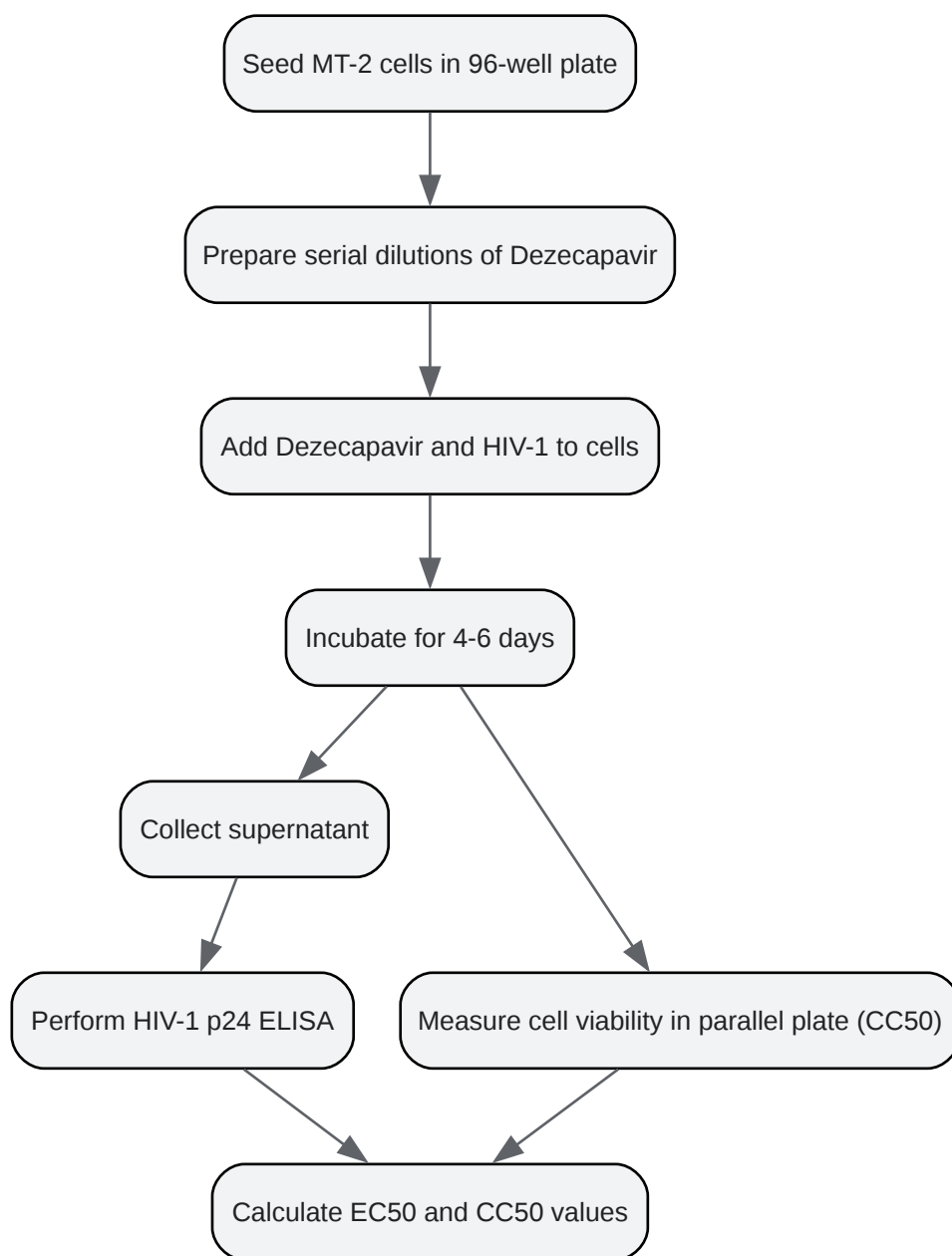
Parameter	Value	Cell Line	Reference
EC50	0.025 nM	MT-2	[1]
CC50	>0.5 μ M	MT-2	[1]

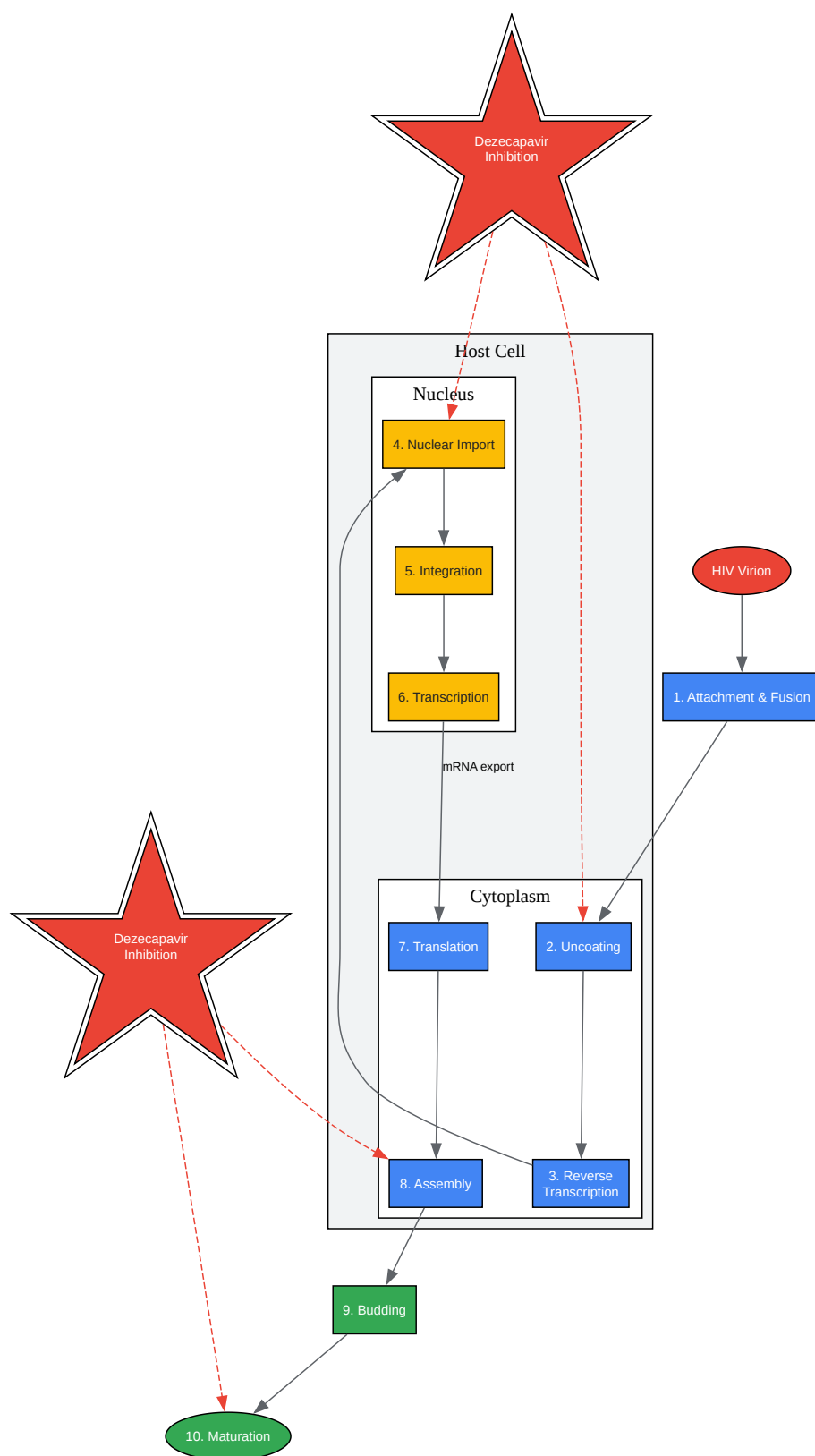
EC50 (50% Effective Concentration): The concentration of **dezecapavir** that inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of **dezecapavir** that causes a 50% reduction in cell viability.

Mechanism of Action: HIV-1 Capsid Inhibition

Dezecapavir's primary mechanism of action is the inhibition of HIV-1 capsid aggregation.[4] The HIV-1 capsid protein (p24) assembles into a conical structure that protects the viral genome. This capsid must be stable enough to traverse the cytoplasm and enter the nucleus, yet dynamic enough to uncoat at the appropriate time to release its contents for integration into the host genome. Capsid inhibitors can disrupt this delicate balance by either preventing proper assembly, inducing premature disassembly, or creating overly stable capsids that cannot uncoat correctly.[2][5] This interference affects both early-stage (post-entry) and late-stage (assembly and maturation) events in the HIV-1 replication cycle.







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